molecular formula C6H9NS B1268725 (1R)-1-(thiophen-2-yl)ethan-1-amine CAS No. 22038-88-6

(1R)-1-(thiophen-2-yl)ethan-1-amine

Cat. No.: B1268725
CAS No.: 22038-88-6
M. Wt: 127.21 g/mol
InChI Key: LYJBVRVJQXVVPI-RXMQYKEDSA-N
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Description

(1R)-1-(Thiophen-2-yl)ethan-1-amine is an organic compound that features a thiophene ring attached to an ethanamine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiophene ring imparts unique electronic properties, making it a valuable building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(thiophen-2-yl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with thiophene, a five-membered aromatic ring containing sulfur.

    Functionalization: The thiophene ring is functionalized to introduce an ethanamine group. This can be achieved through various methods, such as:

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

    Temperature and Pressure Control: Precise control of reaction temperature and pressure to favor the desired product.

    Purification: Techniques such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: (1R)-1-(thiophen-2-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for amine functionalization.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Dihydrothiophene or tetrahydrothiophene derivatives.

    Substitution: Various substituted ethanamines depending on the nucleophile used.

Scientific Research Applications

(1R)-1-(thiophen-2-yl)ethan-1-amine has several scientific research applications:

    Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s electronic properties make it useful in the development of organic semiconductors and conductive polymers.

    Biological Studies: It can be used as a probe to study biological processes involving amine-containing compounds.

    Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (1R)-1-(thiophen-2-yl)ethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, while the amine group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    (1S)-1-(Thiophen-2-yl)ethan-1-amine: The enantiomer of the compound, which may exhibit different biological activity.

    2-(Thiophen-2-yl)ethanamine: Lacks the stereochemistry present in (1R)-1-(thiophen-2-yl)ethan-1-amine.

    Thiophene-2-carboxamide: Contains a carboxamide group instead of an ethanamine group.

Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. The presence of the thiophene ring also imparts distinct electronic properties, making it valuable in various applications.

Properties

IUPAC Name

(1R)-1-thiophen-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS/c1-5(7)6-3-2-4-8-6/h2-5H,7H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJBVRVJQXVVPI-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001291995
Record name (αR)-α-Methyl-2-thiophenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001291995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22038-88-6
Record name (αR)-α-Methyl-2-thiophenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22038-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αR)-α-Methyl-2-thiophenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001291995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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